H-His-Ala-Ile-Tyr-Pro-Arg-His-OH

TfR binding affinity Nanomolar Kd Peptide targeting

Non-competitive TfR targeting peptide (Kd≈10nM) for BBB/tumor delivery. Avoids endogenous transferrin interference—key advantage over T12/B6 ligands. Ideal for CNS-targeted nanocarriers & TfR+ oncology R&D.

Molecular Formula C41H60N14O9
Molecular Weight 893.0 g/mol
CAS No. 268215-17-4
Cat. No. B11928236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-His-Ala-Ile-Tyr-Pro-Arg-His-OH
CAS268215-17-4
Molecular FormulaC41H60N14O9
Molecular Weight893.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CN=CN3)C(=O)O)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)N
InChIInChI=1S/C41H60N14O9/c1-4-22(2)33(54-34(57)23(3)50-35(58)28(42)16-25-18-45-20-48-25)38(61)52-30(15-24-9-11-27(56)12-10-24)39(62)55-14-6-8-32(55)37(60)51-29(7-5-13-47-41(43)44)36(59)53-31(40(63)64)17-26-19-46-21-49-26/h9-12,18-23,28-33,56H,4-8,13-17,42H2,1-3H3,(H,45,48)(H,46,49)(H,50,58)(H,51,60)(H,52,61)(H,53,59)(H,54,57)(H,63,64)(H4,43,44,47)/t22-,23-,28-,29-,30-,31-,32-,33-/m0/s1
InChIKeyXAEMVBIKWOMFAH-JIQJDAEYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-His-Ala-Ile-Tyr-Pro-Arg-His-OH (T7/HAIYPRH): A Transferrin Receptor-Targeting Heptapeptide for Precision Drug Delivery and Brain-Targeted Nanocarrier Procurement


H-His-Ala-Ile-Tyr-Pro-Arg-His-OH, also identified as T7 peptide or HAIYPRH, is a synthetic heptapeptide [1]. It was originally isolated via phage display screening and is recognized for its specific binding affinity to the human transferrin receptor (hTfR/CD71) [2]. This receptor is characteristically overexpressed on the blood-brain barrier (BBB), on brain capillary endothelial cells, and on various tumor cell types, positioning this peptide as a strategic ligand for targeted drug delivery applications [3].

Why Generic Transferrin Receptor Ligands Cannot Substitute for H-His-Ala-Ile-Tyr-Pro-Arg-His-OH in CNS and Tumor-Targeted Procurement


While multiple ligands, including native transferrin and other phage-display derived peptides, target the transferrin receptor (TfR), direct substitution with these alternatives often results in functional failure. H-His-Ala-Ile-Tyr-Pro-Arg-His-OH (T7) possesses a unique binding site on TfR that is distinct from the transferrin-binding domain, eliminating competitive inhibition from high physiological levels of endogenous transferrin [1]. This non-competitive binding is a critical differentiator from other TfR ligands, enabling effective targeting even in a transferrin-rich in vivo environment. Furthermore, comparative studies demonstrate that other TfR-binding peptides with higher in vitro affinity, such as T12, fail to facilitate transport across the blood-brain barrier, a functional advantage uniquely demonstrated by T7 [2].

Quantitative Comparator Evidence: Selecting H-His-Ala-Ile-Tyr-Pro-Arg-His-OH Over Alternative TfR Ligands


Binding Affinity vs. T12 (THRPPMWSPVWP): T7 Exhibits Functional Nanomolar Affinity Without Compromising BBB Penetration

H-His-Ala-Ile-Tyr-Pro-Arg-His-OH (T7) demonstrates a high binding affinity for the transferrin receptor (TfR) with a dissociation constant (Kd) of approximately 10 nM [1]. This affinity is comparable to other TfR-binding peptides like T12 (THRPPMWSPVWP), which has been reported to exhibit a higher binding affinity in the nanomolar range [2]. However, despite its higher in vitro affinity, T12 fails to facilitate the transport of conjugated compounds across the blood-brain barrier, a key functional attribute of T7 [3]. This distinction highlights that affinity alone is an insufficient metric for selecting TfR-targeting ligands for CNS applications.

TfR binding affinity Nanomolar Kd Peptide targeting

BBB Penetration and Glioma Accumulation vs. T12 and B6: T7-Modified Liposomes Achieve Superior Brain Distribution

A direct comparative study evaluated liposomal formulations modified with T7 (HAIYPRH), T12, and B6 peptides for their ability to penetrate the blood-brain barrier and accumulate in glioma cells [1]. Among all tested groups, T7-modified liposomes (T7-LS) demonstrated the highest BBB penetration capacity and brain distribution. When loaded with vincristine, T7-LS/VCR achieved the best anti-glioma outcome in terms of targeted cytotoxicity and apoptosis induction in vitro.

Blood-brain barrier Glioma targeting Liposomal delivery

Non-Competitive Binding with Endogenous Transferrin: A Critical Advantage Over Transferrin-Based Targeting

In a competition assay, transferrin did not compete with H-His-Ala-Ile-Tyr-Pro-Arg-His-OH for binding to the human transferrin receptor (hTfR) [1]. This indicates that T7 binds to a site on hTfR that is distinct from the transferrin binding site. In contrast, other TfR-binding peptides and native transferrin itself are subject to competitive inhibition by high physiological concentrations of endogenous transferrin. This non-competitive binding property of T7 ensures that its targeting efficiency is not compromised in vivo, a feature that is not shared by all TfR ligands.

Non-competitive binding Endogenous ligand interference TfR targeting

Single-Molecule Kinetic Stability vs. GE11 and RGD: T7-TfR Bond Exhibits the Slowest Dissociation Rate

Using single-molecule force spectroscopy (SMFS) based on atomic force microscopy (AFM), the interaction kinetics of three common targeting peptides—T7 (HAIYPRH), GE11, and RGD—with their respective receptors were evaluated [1]. Among these three peptide–receptor pairs, the T7-TfR bond was the most stable, characterized by a smaller dissociation kinetic rate constant at zero force (Koff), a larger kinetic on-rate constant (Kon), and a shorter interaction time (τ). This indicates a more durable and efficient binding interaction for T7 compared to GE11 and RGD.

Single-molecule force spectroscopy Binding kinetics Peptide-receptor interaction

Validated Application Scenarios for H-His-Ala-Ile-Tyr-Pro-Arg-His-OH Based on Comparative Evidence


Blood-Brain Barrier Penetration and CNS Drug Delivery

H-His-Ala-Ile-Tyr-Pro-Arg-His-OH (T7) is uniquely validated for facilitating the transport of therapeutic cargos across the blood-brain barrier. Comparative evidence shows that T7-modified liposomes achieve the highest BBB penetration capacity and brain distribution among tested TfR-targeting ligands (T12 and B6) [1]. This makes it a critical component for developing nanocarriers aimed at treating CNS disorders, including glioma, Alzheimer's disease, and ischemic stroke.

Tumor-Targeted Drug Delivery and Imaging

Due to its high affinity for TfR (Kd ≈ 10 nM) and its non-competitive binding site distinct from transferrin, T7 is an effective ligand for targeting TfR-overexpressing tumors such as glioblastoma, hepatocellular carcinoma, and breast cancer [2][3]. When conjugated to drug-loaded nanoparticles or imaging agents, T7 enhances tumor-specific accumulation and cellular uptake, improving therapeutic efficacy and diagnostic sensitivity.

Construction of Stable, Non-Immunogenic Targeting Systems

While the native L-T7 peptide is subject to enzymatic degradation, this limitation has been addressed through the development of retro-inverso analogues like D-T7 (HRPYIAH), which exhibit increased serum stability and higher TfR binding affinity [4]. However, the parent L-T7 peptide remains a foundational building block for creating stable targeting constructs, and its non-competitive binding property ensures that it retains functionality even when endogenous transferrin is present [3].

Single-Molecule Interaction Studies and Mechanistic Research

The well-characterized single-molecule binding kinetics of T7, including its low dissociation rate constant (Koff) and high association rate constant (Kon) [5], make it an excellent model system for studying ligand-receptor interactions, endocytosis mechanisms, and the biophysics of targeted drug delivery. Its stability and specificity enable precise quantification of cellular uptake pathways and intracellular trafficking.

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